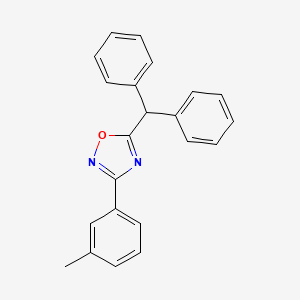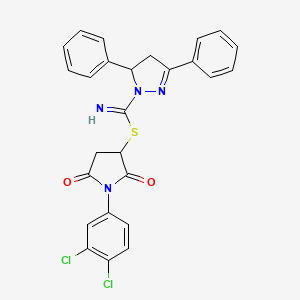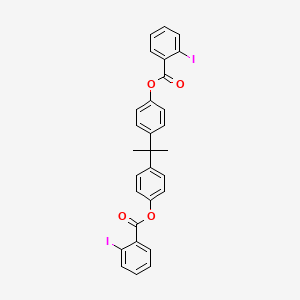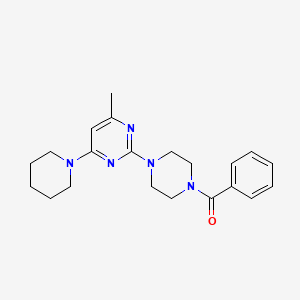![molecular formula C23H26N4O2 B5155486 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine, also known as FUBPAM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FUBPAM is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain.
作用机制
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine selectively activates TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and ventral tegmental area. The activation of TAAR1 by 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine leads to the modulation of intracellular signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway. The downstream effects of TAAR1 activation by 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine are still being elucidated, but it is thought to involve the regulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in animal models. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has also been shown to have anti-nociceptive effects by reducing pain sensitivity in animal models. In addition, 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has been shown to have anti-depressant effects by increasing the levels of monoamine neurotransmitters in the brain. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One of the advantages of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine is its selectivity for TAAR1, which allows for the investigation of the specific effects of TAAR1 activation. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine also has a high affinity for TAAR1, which allows for the investigation of the dose-response relationship of TAAR1 activation. However, one of the limitations of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine is its limited solubility in water, which can make it difficult to administer in animal models.
未来方向
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has the potential for a wide range of therapeutic applications, including the treatment of inflammation, pain, depression, and drug addiction. Future research directions could include the investigation of the downstream effects of TAAR1 activation by 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine, the investigation of the pharmacokinetics and pharmacodynamics of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine, and the development of more soluble analogs of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine for use in animal models.
合成方法
The synthesis of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine involves a multi-step process that starts with the reaction between 4-acetyl-1-piperazine and 2-bromo-3-pyridinecarboxaldehyde to form 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-methanamine. This intermediate is then reacted with 4-(2-furyl)benzyl chloride in the presence of a base to obtain the final product, 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine. The synthesis of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has been extensively studied for its potential therapeutic applications. The selective activation of TAAR1 by 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has been shown to have anti-inflammatory, anti-nociceptive, and anti-depressant effects in animal models. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine has also been investigated for its potential use in the treatment of drug addiction, as TAAR1 has been implicated in the regulation of dopamine neurotransmission, which is involved in the reward pathway of addiction.
属性
IUPAC Name |
1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18(28)26-11-13-27(14-12-26)23-21(4-2-10-25-23)17-24-16-19-6-8-20(9-7-19)22-5-3-15-29-22/h2-10,15,24H,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLXPJSXJHYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0116859.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)

![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)